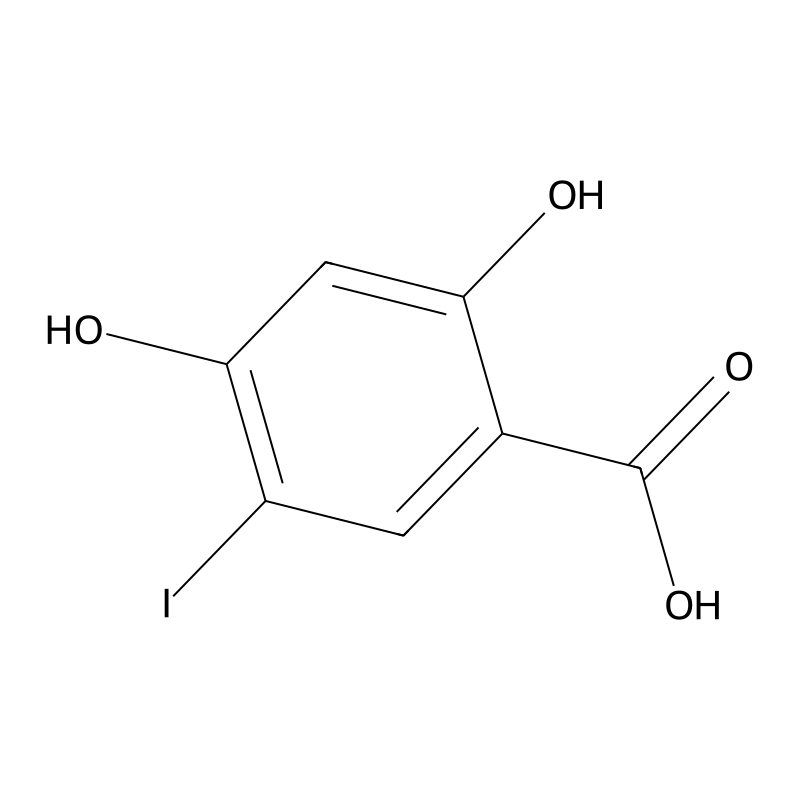2,4-Dihydroxy-5-iodobenzoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
2,4-Dihydroxy-5-iodobenzoic acid is an organic compound with the molecular formula and a molecular weight of approximately 280.017 g/mol. It is characterized by the presence of two hydroxyl groups and one iodine atom attached to a benzoic acid structure, making it a derivative of benzoic acid. The compound is notable for its potential biological activities, particularly in medicinal chemistry, where it serves as a lead compound for further development in therapeutic applications .
The chemical reactivity of 2,4-dihydroxy-5-iodobenzoic acid can be attributed to its functional groups. The hydroxyl groups can participate in hydrogen bonding and can undergo oxidation or esterification reactions. The iodine atom can be involved in nucleophilic substitution reactions, which may lead to the formation of various derivatives. Additionally, the compound can react with various electrophiles due to its electron-rich aromatic system, facilitating electrophilic aromatic substitution reactions .
Research indicates that 2,4-dihydroxy-5-iodobenzoic acid exhibits significant biological activities, including antibacterial and antioxidant properties. These activities make it a valuable candidate for pharmaceutical applications, particularly in treating infections and oxidative stress-related conditions. Studies have shown that it acts as a selective inhibitor of lymphoid-specific tyrosine phosphatase, which is associated with autoimmune diseases . This inhibition can modulate immune responses, highlighting its potential therapeutic utility.
The synthesis of 2,4-dihydroxy-5-iodobenzoic acid typically involves the iodination of 2,4-dihydroxybenzoic acid. Common methods include:
- Electrophilic Aromatic Substitution: Iodine can be introduced to the aromatic ring using iodine monochloride or potassium iodide in the presence of an oxidizing agent.
- Direct Iodination: This method involves treating 2,4-dihydroxybenzoic acid with iodine in an acidic medium.
- Chemical Modifications: Starting from simpler benzoic acid derivatives, various functional groups can be introduced through established organic synthesis techniques .
The primary applications of 2,4-dihydroxy-5-iodobenzoic acid include:
- Pharmaceutical Development: Its antibacterial and antioxidant properties make it suitable for drug formulation against infections and oxidative stress.
- Biochemical Research: It serves as a tool compound for studying enzyme inhibition mechanisms related to autoimmune diseases.
- Agricultural Chemistry: Potential uses in developing agrochemicals due to its biological activity against plant pathogens .
Interaction studies involving 2,4-dihydroxy-5-iodobenzoic acid have focused on its role as an inhibitor of lymphoid-specific tyrosine phosphatase. Research has demonstrated that this compound can effectively modulate signaling pathways involved in immune responses. Such interactions are crucial for understanding its mechanism of action and potential therapeutic applications in autoimmune disorders .
Several compounds share structural similarities with 2,4-dihydroxy-5-iodobenzoic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Hydroxybenzoic Acid | Simple phenolic compound; weaker biological activity. | |
| 3-Iodobenzoic Acid | Contains iodine but lacks hydroxyl groups; different reactivity profile. | |
| 2,4-Dihydroxybenzoic Acid | Similar hydroxyl substitution; does not contain iodine. | |
| 5-Iodoresorcinol | Similar structure; used in dye synthesis and has distinct biological properties. |
The uniqueness of 2,4-dihydroxy-5-iodobenzoic acid lies in its specific combination of hydroxyl and iodine substituents, which contribute to its distinctive biological activity and potential therapeutic applications compared to other similar compounds .








